molecular formula C7H2BrClF2O B2799039 6-Bromo-4-chloro-2,3-difluorobenzaldehyde CAS No. 2514941-95-6

6-Bromo-4-chloro-2,3-difluorobenzaldehyde

Cat. No.: B2799039
CAS No.: 2514941-95-6
M. Wt: 255.44
InChI Key: QAKISWUJVAPBIS-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C7H2BrClF2O. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde typically involves the halogenation of a suitable benzaldehyde precursor. One common method includes the bromination and chlorination of 2,3-difluorobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a halogenating agent such as bromine or chlorine, often in a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-chloro-2,3-difluorobenzaldehyde is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2,3-difluorobenzaldehyde involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-2,3-difluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

6-bromo-4-chloro-2,3-difluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKISWUJVAPBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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